

Epronaz: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Epronaz*

Cat. No.: *B3054231*

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Abstract

Epronaz is a triazolecarboxamide herbicide that functions by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the chemical structure, properties, and the herbicidal mechanism of action of **Epronaz**. Detailed information on its physicochemical properties, though limited in publicly available experimental data, is presented alongside computed values. The guide also outlines the general synthesis and analytical methodologies applicable to **Epronaz** and similar triazolecarboxamide compounds, and visualizes its mechanism of action through a detailed signaling pathway diagram.

Chemical Structure and Identification

Epronaz is chemically identified as N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide.^{[1][2]} Its structure is characterized by a 1,2,4-triazole ring, which is central to its biological activity, substituted with a propylsulfonyl group and an N-ethyl-N-propyl-carboxamide group.

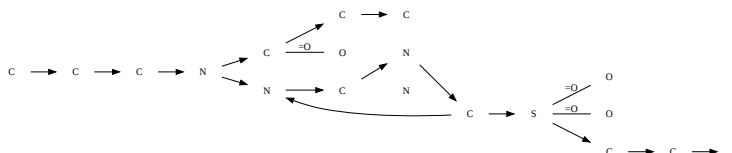
Molecular Formula: $C_{11}H_{20}N_4O_3S$ ^{[1][3]}

IUPAC Name: N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide[1]

CAS Registry Number: 59026-08-3

Synonyms: BTS-30843, SN-533

2D Structure:



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Caption: 2D Chemical Structure of **Epronaz**.

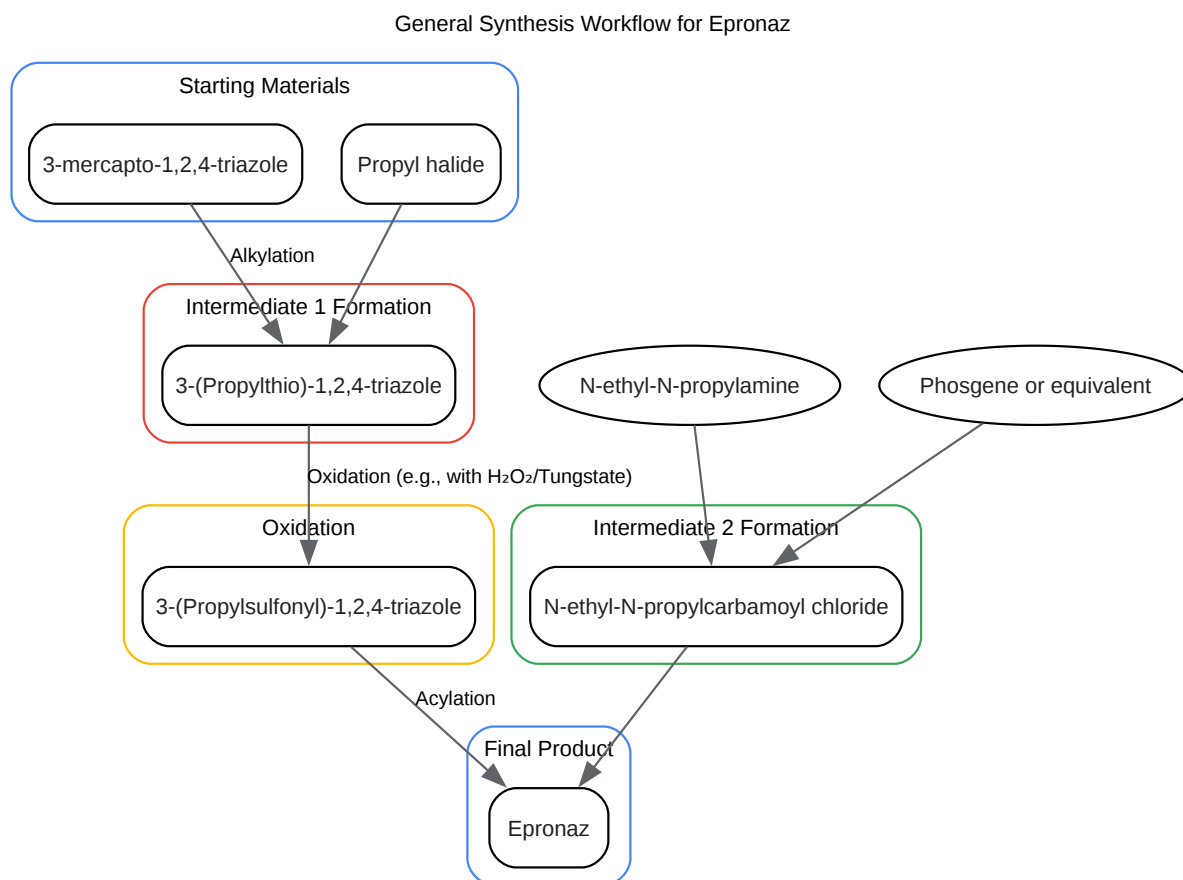
Physicochemical Properties

Experimentally determined physicochemical data for **Epronaz** is not widely available in the public domain. The following table summarizes the available computed data from reputable chemical databases.

Property	Value	Source
Molecular Weight	288.37 g/mol	PubChem
Boiling Point (predicted)	444.7 °C at 760 mmHg	CROCHEM
Density (predicted)	1.26 g/cm ³	CROCHEM
XLogP3	1.6	PubChem
Topological Polar Surface Area	93.5 Å ²	PubChem

Synthesis and Manufacturing

While a specific, detailed industrial synthesis protocol for **Epronaz** is proprietary, the general synthesis of N-substituted 1,2,4-triazole-3-carboxamides can be inferred from the chemical literature. A plausible synthetic route is outlined below.

Logical Workflow for the Synthesis of **Epronaz**:

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Caption: A plausible synthetic pathway for **Epronaz**.

A general procedure for the synthesis of similar 1,2,4-triazole derivatives involves the following key steps:

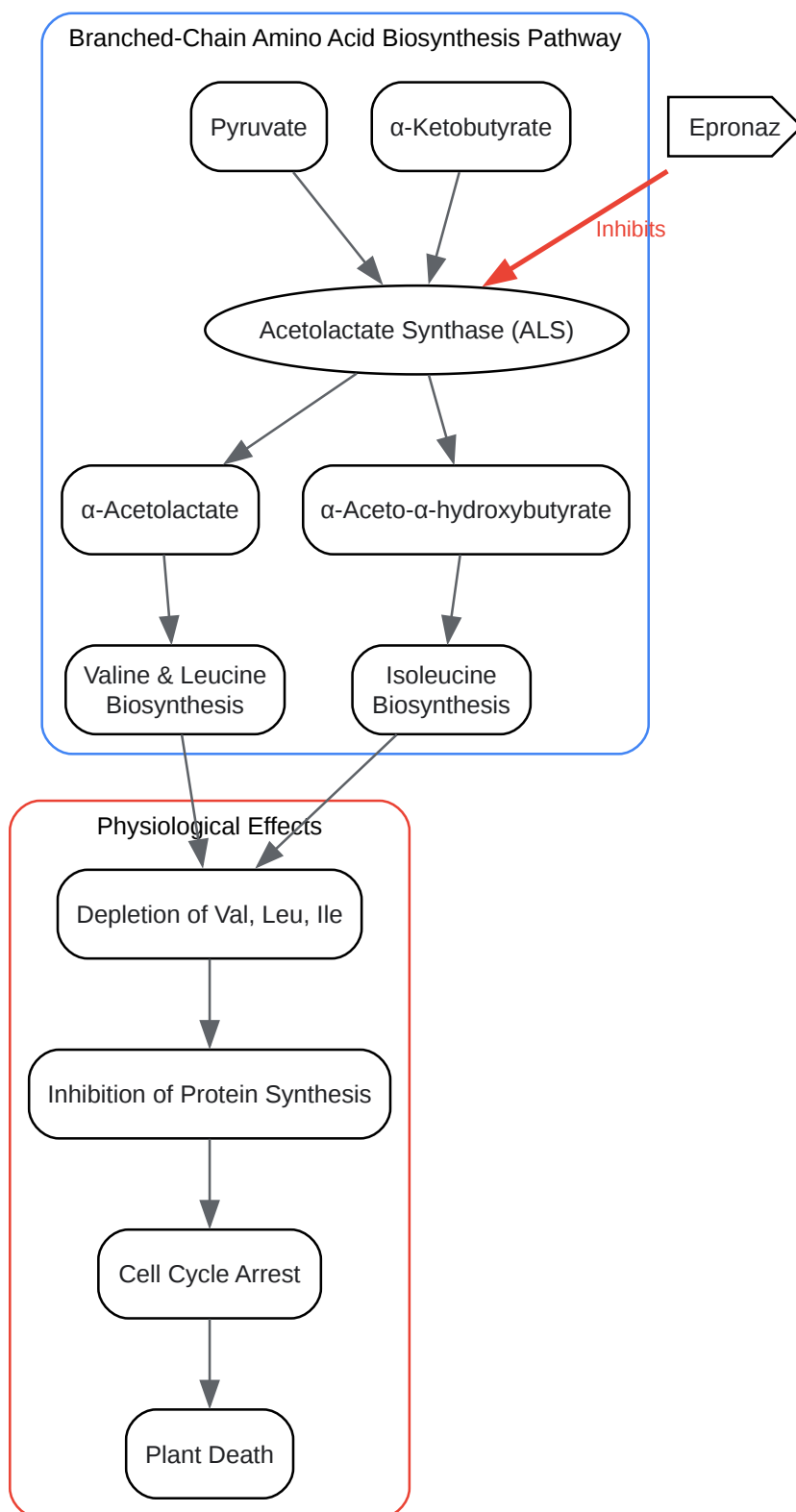
- **Alkylation:** Reaction of 3-mercapto-1,2,4-triazole with a suitable propyl halide (e.g., 1-bromopropane) in the presence of a base to form 3-(propylthio)-1,2,4-triazole.

- Oxidation: The resulting thioether is then oxidized to the corresponding sulfone, 3-(propylsulfonyl)-1,2,4-triazole, using a strong oxidizing agent such as hydrogen peroxide with a sodium tungstate catalyst.
- Acylation: The final step involves the acylation of the triazole ring with N-ethyl-N-propylcarbamoyl chloride. This electrophile can be prepared by reacting N-ethyl-N-propylamine with phosgene or a phosgene equivalent. The acylation is typically carried out in the presence of a base to facilitate the reaction.

Mechanism of Action: Inhibition of Acetolactate Synthase

Epronaz is classified as a Group 2 herbicide (WSSA) or Group B (HRAC), which are inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a pivotal enzyme in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By inhibiting ALS, **Epronaz** disrupts protein synthesis, leading to the cessation of cell division and ultimately plant death.

Signaling Pathway of **Epronaz** Action:



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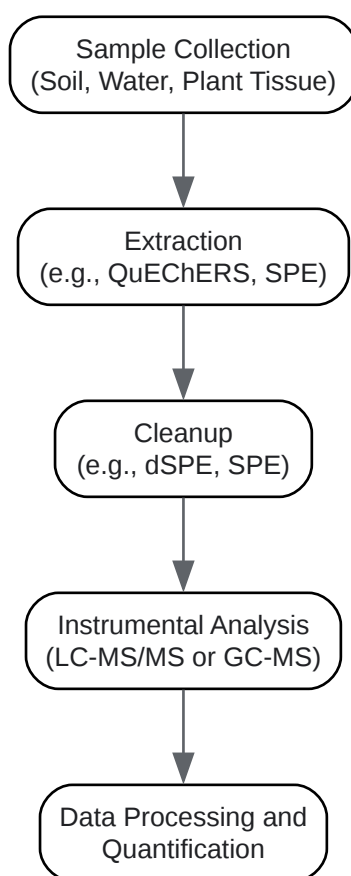
Caption: Mechanism of action of **Epronaz** via inhibition of ALS.

Experimental Protocols

General Analytical Methods for Triazolecarboxamide Herbicides

The analysis of triazolecarboxamide herbicides like **Epronaz** typically involves chromatographic techniques coupled with mass spectrometry for sensitive and selective detection.

Experimental Workflow for Herbicide Residue Analysis:



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Caption: General workflow for the analysis of **Epronaz** residues.

- Sample Preparation:

- Solid Samples (Soil, Plant Material): A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a partitioning step with salts. A dispersive solid-phase extraction (dSPE) cleanup step is then used to remove interfering matrix components.
- Liquid Samples (Water): Solid-phase extraction (SPE) is a widely used technique. The water sample is passed through a cartridge containing a sorbent (e.g., C18) that retains the analyte. The analyte is then eluted with a small volume of an organic solvent.
- Instrumental Analysis:
 - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the analysis of many modern herbicides due to its high sensitivity and selectivity. A reversed-phase C18 column is typically used for separation.
 - Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, potentially after a derivatization step to improve the volatility and thermal stability of the analyte.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay is used to determine the inhibitory activity of a compound on the ALS enzyme.

- Enzyme Source: ALS can be extracted and partially purified from a susceptible plant species (e.g., etiolated corn seedlings).
- Assay Principle: The activity of ALS is measured by quantifying the amount of its product, acetolactate. The assay is typically performed in the presence and absence of the inhibitor (**Epronaz**).
- Procedure:
 - The enzyme extract is incubated with the necessary cofactors (thiamine pyrophosphate, FAD, Mg^{2+}) and the substrate (pyruvate).
 - The reaction is initiated by the addition of the substrate and allowed to proceed for a defined period at a controlled temperature and pH.

- The reaction is stopped, and the product, acetolactate, is converted to acetoin by acid-catalyzed decarboxylation.
- Acetoin is then derivatized with creatine and α -naphthol to form a colored complex, which is quantified spectrophotometrically.
- The inhibitory activity of **Epronaz** is determined by comparing the enzyme activity in its presence to that of a control without the inhibitor. The IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.

Conclusion

Epronaz is a potent herbicide that effectively controls a range of weeds by targeting the essential plant enzyme, acetolactate synthase. Its chemical structure, centered on a substituted 1,2,4-triazole ring, is key to its biological activity. While detailed experimental data on its physicochemical properties are not extensively published, its mode of action is well-understood within the context of ALS-inhibiting herbicides. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers and professionals working with **Epronaz** and related compounds. Further research to obtain and publish detailed experimental data would be beneficial to the scientific community.

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References

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